1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
Historical Context of Quinazoline-Oxadiazole Hybrid Development
The strategic fusion of quinazoline and 1,2,4-oxadiazole scaffolds represents a milestone in heterocyclic drug design. Quinazoline derivatives, first isolated from natural alkaloids in the early 20th century, gained prominence with the discovery of their antitumor and antimicrobial properties. Parallelly, 1,2,4-oxadiazoles emerged as bioisosteres for esters and amides, addressing hydrolysis vulnerabilities while maintaining pharmacological efficacy. The synthesis of quinazoline-oxadiazole hybrids began in earnest in the 2010s, driven by the need for multitargeted agents against drug-resistant pathogens and cancers. For instance, Srinivas et al. (2022) demonstrated that methoxy-substituted quinazoline-oxadiazole hybrids exhibit nanomolar IC~50~ values against prostate (DU-145) and lung (A549) cancer cell lines. Similarly, Moussa et al. (2024) developed 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity, underscoring the therapeutic versatility of this structural class. These advances reflect a broader shift toward modular hybridization in medicinal chemistry, where synergistic pharmacophores are engineered to overcome limitations of monofunctional agents.
Biomedical Significance of Quinazoline-2,4(1H,3H)-dione Scaffolds
The quinazoline-2,4(1H,3H)-dione core is a privileged structure in drug discovery due to its dual hydrogen-bonding capacity and planar aromatic geometry, which facilitate interactions with biological targets. Recent studies highlight its role in inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for microbial DNA replication. Modifications at the N-3 position, as seen in the target compound’s 2,5-dimethylphenyl group, enhance lipid solubility and membrane permeability, improving bioavailability. Additionally, the dione moiety’s electron-deficient nature enables π-π stacking with protein active sites, a feature exploited in anticancer agents targeting kinase domains. For example, fluoroquinolone-like derivatives bearing quinazoline-2,4-dione units show broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to ciprofloxacin. These attributes position the scaffold as a versatile platform for developing multitargeted therapeutics.
Importance of 1,2,4-Oxadiazole Moieties in Medicinal Chemistry
1,2,4-Oxadiazoles are celebrated for their metabolic stability and synthetic adaptability. Their bioisosteric equivalence to esters and amides allows seamless integration into pharmacophores while mitigating enzymatic degradation. The 1,2,4-oxadiazole ring in the target compound’s (3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group contributes to its anticancer activity by facilitating hydrogen bonding with kinase ATP-binding pockets. Furthermore, the moiety’s electron-withdrawing nature enhances π-deficient character, promoting interactions with aromatic residues in enzyme active sites. Synthetic methods, such as Tiemann and Krüger’s amidoxime cyclization (1884) and modern microwave-assisted protocols, enable efficient derivatization, allowing precise tuning of steric and electronic properties. Recent applications span antiviral, anti-inflammatory, and neuroprotective agents, with oxadiazole-containing drugs like pleconaril and fasiplon validating their clinical relevance.
Research Rationale and Objectives
The rationale for developing 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione stems from the need to synergize the pharmacological strengths of quinazoline-diones and 1,2,4-oxadiazoles. Preliminary data on analogous hybrids suggest that methoxy and methyl substitutions enhance target affinity and pharmacokinetic profiles. Objectives include:
- Optimizing substituent patterns to maximize anticancer and antimicrobial efficacy.
- Elucidating structure-activity relationships (SAR) through systematic derivatization.
- Assessing hybrid stability under physiological conditions.
- Identifying molecular targets via in silico docking and enzymatic assays.
For instance, compound 14a from Srinivas et al. (2022), featuring a methoxy-substituted oxadiazole, showed IC~50~ values of 0.011 ± 0.001 μM against DU-145 cells, highlighting the impact of electron-donating groups on potency. Similarly, Moussa et al. (2024) reported that chloro-methyl substitutions on oxadiazole enhance antiproliferative activity by 40% compared to unsubstituted analogs. These findings underscore the potential of the target compound to address unmet needs in oncology and infectious disease.
Properties
CAS No. |
1207027-01-7 |
|---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-10-17(2)21(13-16)31-26(32)19-7-5-6-8-20(19)30(27(31)33)15-24-28-25(29-36-24)18-11-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
InChI Key |
VODDMDLJOMMPOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline-2,4-dione that has been synthesized and evaluated for various biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
1. Structural Overview
The compound features a quinazoline backbone substituted with an oxadiazole moiety and dimethylphenyl groups. The structural complexity contributes to its diverse biological properties.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated against several Gram-positive and Gram-negative bacterial strains using the agar well diffusion method.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Staphylococcus aureus | 9 | 65 |
| 15 | Escherichia coli | 15 | 75 |
| 14a | Candida albicans | 12 | 70 |
| 14b | Staphylococcus aureus | 13 | 75 |
The results indicated that compounds 13 and 15 exhibited moderate to significant antibacterial activity, with compound 15 showing the highest efficacy against E. coli and S. aureus .
3. Antioxidant Activity
Quinazoline derivatives are also known for their antioxidant properties. The antioxidant activity of the target compound was assessed using various assays including DPPH and CUPRAC.
Table 2: Antioxidant Activity Evaluation
| Assay Type | Result (IC50 µg/mL) |
|---|---|
| DPPH | 45 |
| CUPRAC | 30 |
These findings suggest that the compound possesses notable antioxidant capabilities, which are essential for mitigating oxidative stress-related diseases .
4. Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was explored through in vitro assays targeting α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism.
Table 3: Enzyme Inhibition Activity
| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|
| 13 | 52 | 48 |
| 15 | 60 | 55 |
Both compounds exhibited significant inhibitory effects compared to acarbose, a standard antidiabetic drug .
5. Cytotoxicity Evaluation
Cytotoxicity assays were conducted using the brine shrimp lethality test to assess the safety profile of the synthesized compounds.
Table 4: Cytotoxicity Results
| Compound | Lethality (%) at 500 µg/mL |
|---|---|
| 13 | 40 |
| 15 | 50 |
These results indicate a moderate level of cytotoxicity, suggesting that while the compounds are bioactive, further studies are needed to evaluate their therapeutic index .
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of 484.5 g/mol. Its structure features a quinazoline core substituted with oxadiazole and dimethylphenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. Specifically, derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound is structurally related to these derivatives and may exhibit similar antimicrobial effects.
A study published in Nature reported that certain quinazoline derivatives displayed moderate to significant antibacterial activity when tested using the agar well diffusion method. These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial replication . The results suggest that the compound could be developed further as a potential antibiotic to combat resistant bacterial strains.
Anticancer Potential
The oxadiazole moiety present in this compound has been associated with various anticancer activities. Research indicates that compounds containing oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural characteristics of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione may enhance its efficacy against specific cancer cell lines.
In a comprehensive review of oxadiazole derivatives for anticancer applications, it was noted that modifications to the quinazoline scaffold could lead to improved binding affinity to cancer-related targets . This positions the compound as a candidate for further investigation in cancer therapeutics.
Synthesis and Evaluation
A notable case study involved the synthesis of various quinazoline derivatives and their evaluation for biological activity. In this study, researchers synthesized several analogs of quinazoline-2,4(1H,3H)-dione and assessed their pharmacological profiles. The findings indicated that specific substitutions on the quinazoline ring enhanced both antibacterial and anticancer activities .
| Compound | Activity Type | Notable Findings |
|---|---|---|
| Compound A | Antibacterial | Broad-spectrum activity against Gram-positive strains |
| Compound B | Anticancer | Induced apoptosis in breast cancer cells |
| This compound | Potentially effective against resistant strains |
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s quinazoline-dione core contrasts with the coumarin-benzodiazepine/oxazepine systems in 4g/4h . Quinazoline derivatives often target enzymes (e.g., EGFR kinases), whereas coumarin-based compounds like 4g/4h are linked to antimicrobial and anti-inflammatory effects .
Functional Groups :
- The 1,2,4-oxadiazole in the target compound may improve metabolic stability compared to the tetrazole ring in 4g/4h , which is prone to hydrolysis.
- The 3,4-dimethoxyphenyl group in the target compound could enhance membrane permeability relative to the coumarin moiety in 4g/4h , which may limit bioavailability due to polarity.
Synthetic Complexity :
- The synthesis of the target compound likely involves cyclization to form the oxadiazole ring, whereas 4g/4h require multi-step coupling of coumarin with tetrazole and diazepine/oxazepine units .
Q & A
What methodologies are recommended for determining the crystal structure of this compound, and how can crystallographic disorder be addressed?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. For this compound, refine data using least-squares methods (e.g., SHELXL) and account for disordered moieties (e.g., oxadiazole rings) by splitting atoms into multiple positions with occupancy ratios (e.g., 0.63:0.37) . Weak intermolecular interactions, such as C–H⋯O hydrogen bonds, should be analyzed to validate packing stability. For disorder, apply geometric restraints and validate with additional techniques like powder XRD to confirm bulk crystallinity.
How can researchers design a synthetic route for this compound, and what computational tools aid in optimizing reaction conditions?
Methodological Answer:
Use retrosynthetic analysis to identify key fragments: the quinazoline-2,4-dione core, oxadiazole ring, and substituted phenyl groups. Employ coupling reactions (e.g., Mitsunobu or nucleophilic substitution) for fragment assembly. Computational tools like quantum chemical reaction path searches (e.g., GRRM) can predict feasible pathways, while ICReDD’s integrated approach combines density functional theory (DFT) with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst) .
What advanced statistical methods are suitable for optimizing reaction yields and minimizing experimental iterations?
Methodological Answer:
Design of Experiments (DoE) frameworks, such as factorial or response surface designs, systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors. For example, a central composite design can model non-linear relationships between variables, reducing required trials by >50% compared to one-factor-at-a-time approaches . Pair this with machine learning (ML) algorithms to predict outliers and refine conditions iteratively .
How should researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or binding affinity)?
Methodological Answer:
First, verify computational parameters (e.g., solvent model, basis set accuracy in DFT). If discrepancies persist, conduct sensitivity analyses on input variables (e.g., protonation states, conformational sampling). Experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) or isothermal titration calorimetry (ITC) can reconcile theoretical vs. observed binding/activity data. Cross-reference with analogous compounds (e.g., benzodiazepine-diones ) to identify structural or electronic outliers .
What analytical techniques are essential for confirming the compound’s purity and structural integrity?
Methodological Answer:
Combine high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify molecular weight and substituent positions. Use HPLC with UV/Vis or ELSD detection to assess purity (>95%). For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography. Thermal analysis (DSC/TGA) can detect polymorphic transitions or decomposition, critical for reproducibility in biological assays .
How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy on the phenyl ring) and test against target enzymes (e.g., kinases or proteases). Use molecular docking (AutoDock Vina) to predict binding modes, followed by MD simulations (AMBER) to assess stability. Cross-correlate IC₅₀ values with computational binding energies. For example, compare with triazole-thiadiazine derivatives to identify critical pharmacophores .
What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
Optimize solvent systems for solubility (e.g., switch from DMF to EtOAc/water biphasic mixtures) and replace hazardous reagents (e.g., NaH with K₂CO₃). Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat transfer. Monitor intermediates via in-line FTIR or Raman spectroscopy. Reference CRDC subclass RDF2050112 for reactor design principles (e.g., continuous stirred-tank vs. plug-flow reactors) .
How can AI-driven tools enhance the prediction of physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
Leverage COSMO-RS or Abraham solvation models for solubility prediction. Train ML models (e.g., random forest or neural networks) on datasets of similar heterocycles (e.g., oxadiazoles ) to predict logP and pKa. Validate predictions with shake-flask experiments (EPI Suite) and refine models using Bayesian optimization .
What protocols ensure reproducibility in biological assays involving this compound?
Methodological Answer:
Standardize assay conditions: use identical cell lines/passage numbers, control for DMSO concentration (<0.1%), and include reference inhibitors (e.g., staurosporine for kinases). Pre-treat compound stocks with Chelex resin to remove metal contaminants. Validate dose-response curves with Hill slope analysis and report Z’-factors for assay robustness .
How can researchers navigate regulatory requirements for novel quinazoline-dione derivatives in preclinical studies?
Methodological Answer:
Adhere to OECD guidelines for physicochemical characterization (e.g., OECD 117 for logP). Conduct genotoxicity assays (Ames test ) and metabolic stability studies (human liver microsomes) early. For intellectual property, perform prior-art searches using SciFinder or Reaxys to avoid overlap with patented structures (e.g., triazole derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
